molecular formula C19H15N3S B2768059 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole CAS No. 318255-98-0

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Cat. No. B2768059
CAS RN: 318255-98-0
M. Wt: 317.41
InChI Key: YBGHYHKRKJSQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” is a related compound with the molecular formula C11H13N3 . It has an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” consists of a benzyl group attached to a pyrazole ring . The exact structure of “5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole” could not be found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” include an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .

Scientific Research Applications

Anti-Tumor Activity

A study explored the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds showed promising activities with low IC50 values, indicating significant potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Anti-Proliferative Activities

Another research introduced thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds underwent evaluation for antimicrobial and anti-proliferative activities, revealing that certain derivatives exhibited significant inhibitory effects against microbial strains and cancer cell lines, showcasing their potential as dual-function agents in combating infections and cancer (Mansour et al., 2020).

Fluorescent Chemosensor for Metal Ion Detection

A novel pyrazoline derivative was synthesized and investigated for its photophysical and physicochemical properties. It was used as a fluorescent chemosensor for the detection of Fe3+ ions, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Khan, 2020).

Catalysis

Research highlighted the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of pyrazol-5-ols derivatives, emphasizing the role of such compounds in catalytic applications, particularly in organic synthesis and the development of new pharmaceuticals (Karimi-Jaberi et al., 2012).

Antibacterial Agents

A study designed and synthesized novel analogs of pyrazol-5-ones, showing promising antibacterial activity against various bacterial strains. This research underscores the potential of thiazole and pyrazole compounds in the development of new antibacterial agents (Palkar et al., 2017).

Safety and Hazards

The safety and hazards of “2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid” include warnings for hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for research on “5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole” and related compounds could include further structural refinement to improve selectivity and limit toxicity, improving methods for assessing pain as opposed to nociception in rodent models, recognizing sex differences in pain etiology, and tailoring of therapeutic approaches to meet the symptoms and etiology of pain in individual patients .

properties

IUPAC Name

5-(1-benzylpyrazol-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-22-12-11-17(21-22)18-13-20-19(23-18)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHYHKRKJSQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.